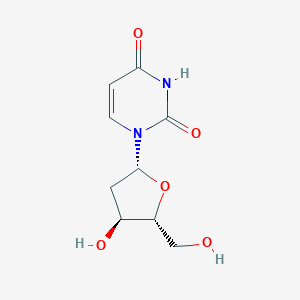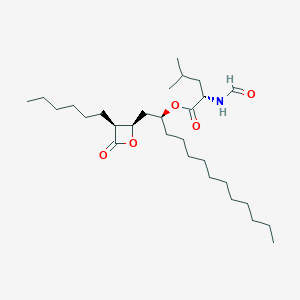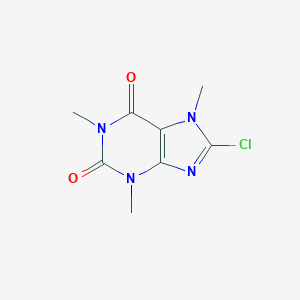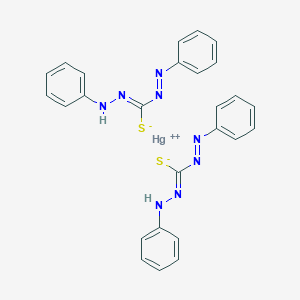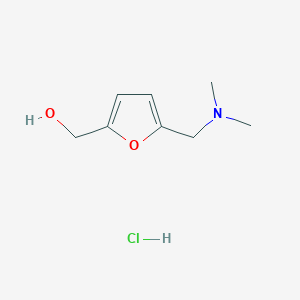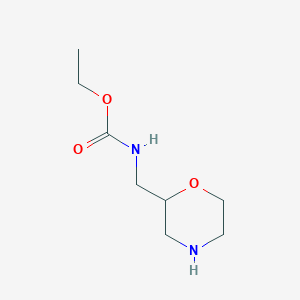![molecular formula C9H15N3O2 B118287 Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate CAS No. 148741-72-4](/img/structure/B118287.png)
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate is a synthetic compound that has been used in scientific research for various purposes.
Wirkmechanismus
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell growth and proliferation. It also activates the AMP-activated protein kinase pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to inhibit the growth and proliferation of cancer cells.
2. Neuroprotection: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to protect neurons from oxidative stress and inflammation.
3. Cardioprotection: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to protect the heart from ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has several advantages for lab experiments, including:
1. High yield synthesis: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate can be synthesized in high yield using a simple reaction.
2. Versatile applications: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been used in various scientific research applications, including cancer research, neurological research, and cardiovascular research.
However, there are also limitations to using Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate in lab experiments, including:
1. Limited solubility: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has limited solubility in water, which can make it difficult to use in certain experiments.
2. Lack of in vivo studies: Although Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has shown promising results in vitro, there are limited in vivo studies to support its efficacy.
Zukünftige Richtungen
There are several future directions for research on Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate, including:
1. Development of analogs: Researchers can develop analogs of Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate with improved solubility and efficacy.
2. In vivo studies: Further in vivo studies can be conducted to evaluate the efficacy of Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate in animal models.
3. Clinical trials: Clinical trials can be conducted to evaluate the safety and efficacy of Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate in humans.
4. Combination therapy: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate can be used in combination with other drugs to enhance its efficacy.
Conclusion:
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate is a synthetic compound that has shown promising results in scientific research for various purposes. Its mechanism of action involves modulation of signaling pathways in cells, and it has been shown to have biochemical and physiological effects such as inhibition of cell growth and proliferation, neuroprotection, and cardioprotection. While there are limitations to using Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate in lab experiments, there are also several future directions for research on this compound, including the development of analogs, in vivo studies, clinical trials, and combination therapy.
Synthesemethoden
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate is synthesized by reacting 1-methylimidazole-4-carboxylic acid with isopropylamine in the presence of methanol. The reaction is carried out at room temperature and the product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been used in scientific research for various purposes, including:
1. Cancer research: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological research: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
3. Cardiovascular research: Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate has been shown to have cardioprotective effects in animal models of myocardial infarction.
Eigenschaften
CAS-Nummer |
148741-72-4 |
|---|---|
Produktname |
Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate |
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
methyl 1-methyl-2-(propan-2-ylamino)imidazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)10-9-11-7(5-12(9)3)8(13)14-4/h5-6H,1-4H3,(H,10,11) |
InChI-Schlüssel |
RBFCJARXPRTMOE-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=CN1C)C(=O)OC |
Kanonische SMILES |
CC(C)NC1=NC(=CN1C)C(=O)OC |
Synonyme |
1H-Imidazole-4-carboxylicacid,1-methyl-2-[(1-methylethyl)amino]-,methyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



